5-(Difluoromethyl)picolinonitrile

Description

Molecular Identity and Classification

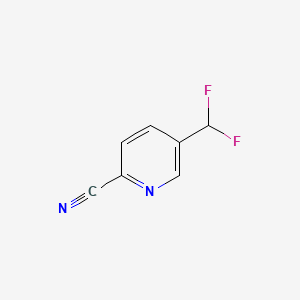

5-(Difluoromethyl)picolinonitrile (CAS: 1211540-57-6) is a fluorinated heteroaromatic compound with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol . Its IUPAC name, 5-(difluoromethyl)pyridine-2-carbonitrile , reflects its structural features: a pyridine ring substituted with a difluoromethyl (-CF₂H) group at the 5-position and a nitrile (-CN) group at the 2-position. The SMILES notation N#CC₁=NC=C(C(F)F)C=C₁ succinctly captures its atomic connectivity.

Classified under per- and polyfluoroalkyl substances (PFAS) , this compound belongs to the broader category of difluoromethylated pyridine derivatives , which are notable for their stability and reactivity in synthetic chemistry. Its classification within the MolGenie Organic Chemistry Ontology further highlights its role as a nitrile-containing fluorinated aromatic compound.

Historical Context of Difluoromethylated Pyridine Derivatives

The synthesis of difluoromethylated pyridines emerged as a critical area of research in the early 21st century, driven by the demand for fluorinated building blocks in pharmaceuticals and agrochemicals. Early methods relied on halogen-exchange reactions or direct fluorination , but these approaches often suffered from low yields or harsh conditions.

A breakthrough came with the development of temporary dearomatization strategies , which enabled precise regioselective difluoromethylation of pyridine rings. For instance, Studer et al. (2024) demonstrated that transient reduction of pyridine’s aromaticity allows selective introduction of -CF₂H groups at meta or para positions. This advancement resolved longstanding challenges in accessing 5-substituted derivatives like this compound.

The compound itself gained prominence as a precursor for pharmaceutical intermediates , particularly in synthesizing kinase inhibitors and antiviral agents. Its commercial availability since the 2010s (e.g., Toronto Research Chemicals, Ark Pharmatech) reflects its industrial relevance.

Structural Significance in Fluorine Chemistry

The difluoromethyl group (-CF₂H) imparts unique electronic and steric properties. Compared to trifluoromethyl (-CF₃), -CF₂H exhibits moderate electron-withdrawing effects (Hammett σₚ = 0.30) while retaining hydrogen-bond-donor capability through the C-F···H-N interactions. This duality makes this compound valuable for:

- Tuning lipophilicity : The -CF₂H group increases logP by ~0.8 compared to non-fluorinated analogs, enhancing membrane permeability.

- Directing electrophilic substitution : The nitrile group activates the pyridine ring for reactions at the 4-position, enabling diverse functionalizations.

Figure 1: Electronic Effects of Substituents

$$

\begin{align}

\text{-CN (nitrile)} &: \sigmaₚ = +0.66 \, (\text{strong EWG}) \

\text{-CF₂H} &: \sigmaₚ = +0.30 \, (\text{moderate EWG}) \

\end{align}

$$

EWG = Electron-Withdrawing Group

The ortho-nitrile further stabilizes transition states in cross-coupling reactions, as evidenced by its use in Suzuki-Miyaura couplings to generate biaryl derivatives.

Physicochemical Profile and Fundamental Properties

This compound is a crystalline solid at room temperature, though its melting point remains unreported in public databases. Key properties include:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | ~1.45 g/cm³ (estimated) | |

| LogP (log Kow) | 1.2 (predicted) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF | |

| Stability | Stable under inert atmosphere |

The insolubility in water arises from its hydrophobic fluorinated and aromatic moieties, while solubility in polar aprotic solvents aligns with its dipolar nitrile group. Spectroscopic data (e.g., ¹⁹F NMR: δ -115 ppm for -CF₂H) confirm its structural integrity.

Reactivity Highlights :

- Nitrile group : Participates in cycloadditions and reductions (e.g., to amines).

- Pyridine ring : Undergoes electrophilic substitution at the 4-position.

- -CF₂H group : Susceptible to radical-mediated C-F bond functionalization.

This profile underscores its versatility as a synthetic intermediate in medicinal and materials chemistry.

Propriétés

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-(Difluoromethyl)picolinonitrile involves the reaction of 5-(difluoromethyl)picolinic acid with thionyl chloride, followed by treatment with ammonia . Another method includes the use of this compound as a starting material, which is then subjected to hydrolysis under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Difluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed:

Oxidation: 5-(Difluoromethyl)picolinic acid.

Reduction: 5-(Difluoromethyl)picolinamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-(Difluoromethyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-(Difluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in metabolic pathways, resulting in the formation of active metabolites .

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 5-(difluoromethyl)picolinonitrile can be contextualized against related fluorinated and non-fluorinated picolinonitrile derivatives. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Key Observations :

- Fluorination Impact : The difluoromethyl group (-CF₂H) balances lipophilicity and polarity better than the trifluoromethyl (-CF₃) group, which may oversaturate hydrophobic interactions in target binding .

- Bioactivity: this compound demonstrates superior selectivity for HDAC6 compared to non-fluorinated analogues, attributed to fluorine’s stereoelectronic effects enhancing protein-ligand interactions .

- Synthetic Accessibility: Alkyl-substituted derivatives (e.g., 5-(sec-butyl)picolinonitrile) require stringent regioselective conditions (e.g., palladium catalysis), whereas fluorinated derivatives often employ safer fluorinating agents like DAST or Deoxo-Fluor .

Physicochemical and Pharmacokinetic Data

| Property | This compound | 5-(Trifluoromethyl)picolinonitrile | 5-(Hydroxymethyl)picolinonitrile |

|---|---|---|---|

| LogP | 1.8–2.2 | 2.5–3.0 | 0.5–1.0 |

| Metabolic Stability (t₁/₂) | >120 min (human liver microsomes) | 90–100 min | <60 min |

| Aqueous Solubility (mg/mL) | 0.15–0.25 | 0.05–0.10 | 1.2–1.5 |

| pKa (CN group) | ~1.5 | ~1.3 | ~1.7 |

Sources :

Analysis :

- The difluoromethyl group optimizes lipophilicity (LogP ~2.0), making it suitable for blood-brain barrier penetration in neuropathic therapies .

- The hydroxymethyl analogue, while more soluble, suffers from rapid glucuronidation, limiting its utility in systemic applications .

Sources :

Insights :

Activité Biologique

5-(Difluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H6F2N2

- Molecular Weight : 158.14 g/mol

- IUPAC Name : 5-(difluoromethyl)pyridine-2-carbonitrile

- Canonical SMILES : FC(F)C1=CC=CC=N1C#N

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit the growth of cancer cells in vitro, warranting further exploration in cancer therapeutics.

- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation markers, providing insights into its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with the compound. Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves functionalization of the pyridine core. A common approach includes:

- Radical trifluoromethylation : Using difluoromethyl radical precursors (e.g., difluoromethyl sulfones) under visible light irradiation to introduce the difluoromethyl group via single-electron transfer (SET) mechanisms .

- Nucleophilic substitution : Introducing the nitrile group at the 2-position using potassium cyanide or cyanide equivalents under catalytic conditions.

Key factors affecting yield: - Temperature control (e.g., 60–80°C for radical reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- <sup>19</sup>F NMR : A doublet near δ -110 ppm confirms the presence of the difluoromethyl group, with coupling constants (~240 Hz) reflecting F-F interactions .

- IR spectroscopy : A sharp peak at ~2230 cm<sup>-1</sup> indicates the nitrile group.

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 172.107 (C7H3F2N2) validate the molecular formula .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating electronic properties and binding interactions in biological targets?

Methodological Answer: The difluoromethyl group:

- Inductive effects : Electron-withdrawing properties reduce electron density on the pyridine ring, enhancing electrophilic reactivity and influencing π-π stacking in protein binding pockets .

- Hydrogen-bonding mimicry : The CF2H group can act as a bioisostere for hydroxyl or thiol groups, altering ligand-receptor interactions. Computational studies (DFT or molecular docking) are recommended to map electrostatic potential surfaces and binding affinities .

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic vs. electrophilic conditions?

Methodological Answer: Discrepancies arise from solvent and catalyst choices:

- Nucleophilic reactions : In polar aprotic solvents (e.g., DMSO), the nitrile group activates the pyridine ring toward nucleophilic attack at the 3-position.

- Electrophilic reactions : Under acidic conditions (e.g., H2SO4), the difluoromethyl group stabilizes cationic intermediates, favoring electrophilic substitution at the 4-position.

Experimental design : Conduct comparative kinetic studies using <sup>19</sup>F NMR to track intermediate formation .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.